Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate
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Overview
Description
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an acetylsulfanyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acetylsulfanyl derivative. One common method is the use of a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of large-scale reactors and continuous flow processes. The use of nonmetallic regenerable reagents and catalysts, such as silicon tetramethoxide (Si(OMe)4) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), allows for efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA) for deprotection, and palladium on carbon (Pd-C) for catalytic hydrogenation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This process is often used in peptide synthesis to selectively deprotect amine groups without affecting other functional groups .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Tert-butyl N-(4-formylbenzyl)carbamate: Another carbamate derivative with a formyl group, used in organic synthesis.
Tert-butyl benzyl(4-hydroxybutyl)carbamate: A carbamate with a hydroxybutyl group, used in various chemical reactions.
Uniqueness
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate is unique due to the presence of the acetylsulfanyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required .
Properties
Molecular Formula |
C12H23NO3S |
---|---|
Molecular Weight |
261.38 g/mol |
IUPAC Name |
S-[3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] ethanethioate |
InChI |
InChI=1S/C12H23NO3S/c1-9(14)17-8-7-12(5,6)13-10(15)16-11(2,3)4/h7-8H2,1-6H3,(H,13,15) |
InChI Key |
YRUZOZQEWQENHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC(C)(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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